molecular formula C11H15F2N5 B11731283 N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B11731283
M. Wt: 255.27 g/mol
InChI Key: RJYHFFDIKHEHQP-UHFFFAOYSA-N
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Description

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring structure with difluoromethyl and isopropyl substituents

Properties

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C11H15F2N5/c1-8(2)17-10(4-6-15-17)14-7-9-3-5-16-18(9)11(12)13/h3-6,8,11,14H,7H2,1-2H3

InChI Key

RJYHFFDIKHEHQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NCC2=CC=NN2C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.

    Introduction of Difluoromethyl Group: The difluoromethyl group is introduced using difluoromethylating agents such as difluoromethyl iodide or bromide.

    Substitution Reactions: The isopropyl group is introduced via substitution reactions using isopropyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl or isopropyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Agrochemicals: The compound is explored for its fungicidal and herbicidal properties, making it a candidate for crop protection agents.

    Material Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. In agrochemical applications, it may disrupt essential biological processes in target organisms, leading to their control or elimination.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-5-amine
  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

Uniqueness

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl and isopropyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables.

Overview of Pyrazole Derivatives

Pyrazole compounds are recognized for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The structural modifications in pyrazole derivatives significantly influence their biological efficacy.

Pharmacological Activities

Anti-inflammatory Activity : Pyrazole derivatives have been extensively studied for their anti-inflammatory effects. For instance, compounds similar to this compound have shown promising results in reducing pro-inflammatory cytokines such as TNF-α and IL-6 in various models. In a study involving novel pyrazole derivatives, compounds exhibited up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Activity : The compound's structural features may enhance its interaction with microbial targets. Research has demonstrated that certain pyrazole derivatives possess significant antibacterial activity against strains like E. coli and Staphylococcus aureus. For example, a related pyrazole derivative was found to inhibit bacterial growth effectively at low concentrations .

Anticancer Potential : The anticancer properties of pyrazoles are attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. A study reported that specific pyrazole derivatives could reduce cell viability in various cancer cell lines by modulating apoptotic pathways .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of cyclooxygenases (COX), which play a crucial role in the inflammatory process.
  • Receptor Modulation : These compounds may also interact with neurotransmitter receptors, influencing pain pathways and providing analgesic effects.

Case Study 1: Anti-inflammatory Effects

In a controlled experiment, a series of pyrazole derivatives were evaluated for their anti-inflammatory properties using the carrageenan-induced paw edema model in rats. The most potent compounds demonstrated significant reductions in paw swelling compared to the control group, indicating strong anti-inflammatory activity. The study highlighted that structural modifications at the pyrazole ring enhanced efficacy .

Case Study 2: Antimicrobial Efficacy

A group of researchers synthesized several pyrazole derivatives and tested them against common bacterial strains. One derivative exhibited remarkable activity against Klebsiella pneumoniae, with an MIC value lower than that of conventional antibiotics. This finding underscores the potential of pyrazoles as lead compounds in antibiotic development .

Table 1: Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeIC50/ MIC (µM)Reference
Compound AAnti-inflammatory10
Compound BAntibacterial5
Compound CAnticancer15

Table 2: Comparison of Efficacy

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
Dexamethasone7686
Pyrazole Derivative X8593

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